(3E)-N-(4-iodophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a phenoxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the iodophenyl and phenoxyacetamido intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, (3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has potential applications as a drug candidate. Its unique structure and reactivity profile may enable the development of new treatments for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance. Its versatility makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(3E)-N-(4-IODOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike dichloroaniline and steviol glycosides, this compound’s structure allows for a broader range of chemical modifications and applications, making it a versatile tool in scientific research and industrial applications.
Properties
Molecular Formula |
C19H20IN3O3 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
(3E)-N-(4-iodophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C19H20IN3O3/c1-13-5-3-4-6-17(13)26-12-19(25)23-22-14(2)11-18(24)21-16-9-7-15(20)8-10-16/h3-10H,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+ |
InChI Key |
CSAAUKWEUWQHKF-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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